(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
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Overview
Description
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an iodopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with iodine and a suitable reducing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-fluorophenyl)ethanamine hydrochloride: Shares the fluorophenyl group but differs in the presence of an ethanamine moiety.
(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone: Contains both fluorophenyl and iodophenyl groups but differs in the overall structure and functional groups.
Uniqueness
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is unique due to its specific combination of fluorophenyl and iodopropanol moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10FIO |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-iodopropan-1-ol |
InChI |
InChI=1S/C9H10FIO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 |
InChI Key |
UYQBOULHLSGQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCI)O)F |
Origin of Product |
United States |
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